Methioninyl adenylate is classified as an aminoacyl adenylate, a type of acyl adenylate that is formed during the aminoacylation process of transfer RNA (tRNA). It is primarily synthesized in organisms where methionine serves as the initiating amino acid for protein synthesis, such as in bacteria and eukaryotes .
The synthesis of methioninyl adenylate typically involves the reaction of methionine with adenosine triphosphate (ATP) catalyzed by methionyl-tRNA synthetase. The general reaction can be summarized as follows:
Key parameters during synthesis include:
Methioninyl adenylate has a specific molecular structure characterized by its components:
The molecular formula for methioninyl adenylate is C₁₃H₁₈N₅O₄S, with a molecular weight of approximately 345.37 g/mol. The structure can be visualized as having an adenosine moiety connected to the carboxylic acid group of methionine through an acyl bond .
Methioninyl adenylate participates in several key biochemical reactions:
The kinetics of these reactions often involve measuring dissociation constants and reaction rates, which are crucial for understanding enzyme efficiency and substrate affinity .
The mechanism of action for methioninyl adenylate primarily revolves around its role as an intermediate in the aminoacylation process. Upon binding to methionyl-tRNA synthetase:
Studies have shown that specific residues within the enzyme's active site play critical roles in this mechanism, influencing both substrate binding and product release .
Methioninyl adenylate exhibits several notable physical and chemical properties:
These properties are essential for its function in biological systems and its potential applications in biochemical research .
Methioninyl adenylate has several significant scientific applications:
Methioninyl adenylate (Met-AMP), also known as methionyl adenylate or methionyl-5′-AMP, is a high-energy mixed anhydride intermediate central to protein biosynthesis. Its molecular formula is C₁₅H₂₂N₆O₇PS, with a molar mass of 470.42 g/mol. Structurally, Met-AMP consists of two moieties: (1) the amino acid L-methionine, characterized by a sulfur-containing thioether group (–SCH₃) at the γ-carbon of its aliphatic side chain, and (2) adenosine monophosphate (AMP), derived from adenosine triphosphate (ATP) (Fig. 1). These moieties are linked via a labile acyl phosphoanhydride bond formed between the α-carboxyl group of methionine and the α-phosphate group of AMP [3] [9].
Crystallographic studies of Escherichia coli methionyl-tRNA synthetase (MetRS) complexes reveal that Met-AMP adopts a compact conformation within the enzyme’s active site. The methionine side chain inserts into a hydrophobic pocket lined by residues Tyrosine 15 (Tyr15) and Tryptophan 253 (Trp253), while the sulfur atom forms specific interactions with Histidine 301 (His301), enabling discrimination against non-cognate amino acids like leucine or norleucine. The adenosine moiety engages in hydrogen bonding and stacking interactions, stabilizing the bent conformation of ATP observed during catalysis. The phosphoanhydride bond exhibits high reactivity due to electron withdrawal by adjacent phosphorus and carbonyl groups, rendering it susceptible to nucleophilic attack by the 3′-OH of tRNAᴹᵉᵗ [3] [9] [10].
Table 1: Key Structural Parameters of Methioninyl Adenylate
Parameter | Value/Description | Method/Source |
---|---|---|
Bond Type | Acyl Phosphoanhydride (R–CO–O–PO₃⁻) | X-ray Crystallography (1.90 Å) |
Reactive Groups | Methionyl α-carboxyl; AMP α-phosphate | [9] |
Critical Interactions | Hydrophobic pocket (Tyr15, Trp253); Sulfur recognition (His301) | [3] [9] |
Conformation | Bent ATP conformation; Compact enzyme-bound state | [9] |
The biosynthesis of Met-AMP requires two precursors: the amino acid L-methionine and adenosine triphosphate (ATP). L-Methionine is a sulfur-containing, non-polar essential amino acid in mammals but synthesized de novo in plants, fungi, and bacteria via the aspartate pathway coupled with sulfur assimilation (Fig. 2A). Its structure features a γ-methylthioether group (–CH₂–CH₂–S–CH₃) attached to the α-carbon backbone [1] [5] [8]. ATP serves as the universal energy currency and adenylate donor. Its triphosphate tail provides the energetic driving force for anhydride bond formation. Crucially, ATP binds MetRS as a Mg²⁺-ATP complex, where Mg²⁺ coordinates the β- and γ-phosphates, neutralizing negative charges and facilitating nucleophilic attack by methionine’s carboxylate oxygen [2] [7].
The binding of both substrates induces significant conformational changes in MetRS. Methionine binding promotes closure of the active site via rotation of Tyr15 and Trp253, creating a solvent-shielded environment. Subsequent ATP binding positions the α-phosphate adjacent to the activated methionine carboxylate, priming the adenylation reaction [3] [9].
Met-AMP is synthesized exclusively by methionyl-tRNA synthetase (MetRS; EC 6.1.1.10), a Class I aminoacyl-tRNA synthetase (aaRS) characterized by a Rossmann-fold catalytic domain and HIGH/KMSKS signature motifs. The reaction proceeds via a bi-bi ping-pong mechanism:
Step 1: AdenylationL-Methionine + ATP + MetRS ⇌ MetRS:(Met-AMP) + PPᵢΔG°' ≈ –10.9 kcal/mol [2] [7]
This step involves nucleophilic attack by the carboxylate oxygen of methionine on the α-phosphorus of ATP, resulting in displacement of pyrophosphate (PPᵢ) and formation of Met-AMP. The reaction is reversible but driven forward by rapid hydrolysis of PPᵢ via inorganic pyrophosphatase in vivo. Kinetic studies indicate ordered substrate binding: methionine binds before ATP [4] [6] [7].
Step 2: AminoacylationMetRS:(Met-AMP) + tRNAᴹᵉᵗ → MetRS + AMP + Methionyl-tRNAᴹᵉᵗ
Here, the methionyl moiety is transferred from Met-AMP to the 2′- or 3′-hydroxyl of the terminal adenosine (A76) of tRNAᴹᵉᵗ, yielding methionyl-tRNAᴹᵉᵗ and AMP. MetRS undergoes another conformational change upon tRNA binding, repositioning Tyr15 to deshield the anhydride bond for nucleophilic attack [3] [6] [9].
Table 2: Kinetic Parameters for Escherichia coli MetRS
Parameter | Value | Conditions | Source |
---|---|---|---|
Kₘ (Methionine) | 10–25 μM | pH 7.5, 37°C | [10] |
Kₘ (ATP) | 100–500 μM | pH 7.5, 37°C | [7] |
kcat (Adenylation) | ~20 s⁻¹ | pH 7.5, 37°C | [10] |
Affinity for Met-AMP | Kd ≈ 0.1 nM | Enzyme-bound state | [3] |
Met-AMP shares core structural features with other aminoacyl adenylates (aa-AMPs): an amino acid linked via an acyl phosphoanhydride bond to AMP. However, key distinctions arise from the unique properties of methionine and the specific architecture of MetRS (Fig. 3):
These distinctions underscore how Met-AMP’s structure and biosynthesis are optimized for fidelity in methionine incorporation during translation, leveraging both steric constraints and specific chemical interactions within the MetRS active site.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7